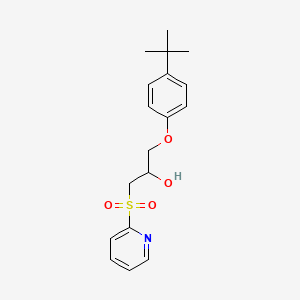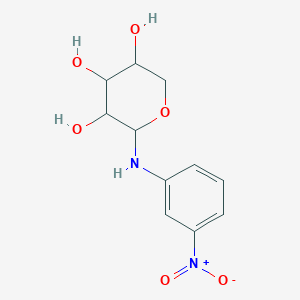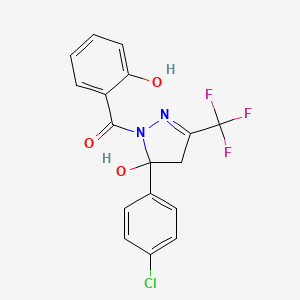![molecular formula C18H24N4O3S B4967370 N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4967370.png)
N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide, also known as MP-10, is a compound that has been extensively studied for its potential therapeutic applications. MP-10 is a selective agonist of the dopamine D3 receptor, which is implicated in a range of neurological and psychiatric disorders, including schizophrenia, addiction, and Parkinson's disease.
作用機序
N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide exerts its effects by selectively binding to and activating the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical regions of the brain. Activation of the dopamine D3 receptor has been shown to modulate the release of dopamine and other neurotransmitters, which are involved in various physiological and behavioral processes, including reward, motivation, and movement.
Biochemical and Physiological Effects:
N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide has been shown to have a range of biochemical and physiological effects, including increasing dopamine release, reducing drug-seeking behavior, and improving motor function in animal models of Parkinson's disease. N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
実験室実験の利点と制限
One advantage of using N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise investigation of the role of this receptor in various physiological and behavioral processes. However, one limitation is the potential for off-target effects, which may complicate interpretation of the results.
将来の方向性
There are several future directions for research on N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide. One area of focus is the development of more selective agonists of the dopamine D3 receptor, which may have improved therapeutic efficacy and reduced side effects. Another area of focus is the investigation of the role of the dopamine D3 receptor in various neurological and psychiatric disorders, including depression, anxiety, and bipolar disorder. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide and its potential for therapeutic use.
合成法
N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis typically begins with the reaction of 2-methoxyphenylpiperazine with 3-pyridinemethanol to produce the intermediate compound, which is then reacted with methanesulfonyl chloride to yield the final product, N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide.
科学的研究の応用
N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. In particular, N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide has been shown to be effective in treating addiction, schizophrenia, and Parkinson's disease. N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide has also been used in preclinical studies to investigate the role of the dopamine D3 receptor in various physiological and behavioral processes.
特性
IUPAC Name |
N-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-25-17-8-4-3-7-16(17)21-10-12-22(13-11-21)18-15(6-5-9-19-18)14-20-26(2,23)24/h3-9,20H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSOHOPQUIAKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![potassium 3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4967291.png)


![2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B4967311.png)
![N-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4967313.png)
![2-oxo-N-[3-(2-quinoxalinyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4967321.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-furylmethyl)benzamide](/img/structure/B4967322.png)


![5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4967357.png)
![methyl 4-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoate](/img/structure/B4967364.png)
![4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline](/img/structure/B4967366.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B4967375.png)
